Glutor

GLUT isoform selectivity pan-GLUT inhibitor glucose uptake rescue assay

Unlike isoform-selective agents (BAY-876, WZB117) that leave GLUT-3 uninhibited, Glutor uniquely blocks GLUT-1, -2, and -3 at low nanomolar concentrations (IC50 <100 nM across 44 cancer lines). Validated synergy with glutaminase inhibitor CB-839 (10-50x potency enhancement) and 2.4-fold enhanced efficacy in 3D spheroids (EC50 81.7 nM). - Triple GLUT coverage without GLUT-4 engagement - Confirmed (S)-enantiomer active; (R)-inactive at 30 µM - Downregulates MDR1, enhances cisplatin sensitivity

Molecular Formula C31H32N6O3
Molecular Weight 536.6 g/mol
Cat. No. B12363988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutor
Molecular FormulaC31H32N6O3
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC1(CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1CC4=CC=C(C=C4)N5CCOCC5)C(=O)NCC6=CN=CC=C6
InChIInChI=1S/C31H32N6O3/c1-31(30(39)33-20-24-6-5-13-32-19-24)22-37-28(18-27(34-37)25-7-3-2-4-8-25)29(38)36(31)21-23-9-11-26(12-10-23)35-14-16-40-17-15-35/h2-13,18-19H,14-17,20-22H2,1H3,(H,33,39)/t31-/m0/s1
InChIKeyRJNNHMLTCJHHRQ-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutor Baseline Profile & Pan-GLUT Targeting


Glutor is a synthetic, chiral piperazine-2-one derivative that functions as a pan-inhibitor of facilitative glucose transporters GLUT-1, GLUT-2, and GLUT-3 with low nanomolar potency [1]. Originally identified through a cell-based phenotypic screen monitoring 2-deoxy-D-glucose (2-DG) uptake in HCT116 colon cancer cells, Glutor attenuates glycolytic flux without inhibiting hexokinase and does not induce mitochondrial toxicity [1]. It potently suppresses growth across a broad panel of cancer cell lines while sparing non-malignant peripheral blood mononuclear cells (PBMCs) and IMR-90 embryonic lung fibroblasts [1]. Glutor also enhances chemosensitivity to cisplatin, accompanied by downregulation of the multidrug resistance protein MDR1 [2]. The (S)-enantiomer is the active species; the (R)-enantiomer is inactive at 30 µM [1].

Target Pan-GLUT (GLUT-1/-2/-3) inhibition study fit; no GLUT-4 engagement
Activity (S)-enantiomer assay-response context; (R)-enantiomer inactive in uptake assays
Selectivity Reported cancer-cell line growth suppression with PBMC/IMR-90 fibroblast sparing in screening
Application Supports chemosensitivity and MDR1 downregulation research in lymphoma models

Glutor Differentiation from Generic GLUT Inhibitors


GLUT inhibitors are not functionally interchangeable. Isoform-selective agents such as BAY-876 (GLUT-1-selective, IC50 ~2 nM, >130-fold selectivity over GLUT-2/3/4 [1]) and WZB117 (GLUT-1 inhibitor, IC50 ~10 µM [2]) target only a single GLUT paralog, leaving GLUT-3—which is co-upregulated with GLUT-1 in many aggressive cancers—uninhibited and capable of sustaining glucose import. The pan-GLUT inhibitor Rapaglutin A (GLUT-1/3/4, IC50 ~12 nM [3]) lacks GLUT-2 coverage. STF-31 (GLUT-1 IC50 ~1 µM [4]) is approximately 100-fold less potent than Glutor and has a secondary NAMPT-inhibitory off-target activity that confounds metabolic interpretation. Glutor uniquely combines verified nanomolar engagement of GLUT-1, -2, and -3 with demonstrated cancer-cell selectivity, 3D-culture efficacy, and validated synergy with glutaminase inhibition—features no single comparator compound simultaneously satisfies. Substituting any alternative without matching these parameters risks both loss of target coverage and introduction of confounding pharmacology.

Glutor BAY-876 GLUT-1-selective only; GLUT-2/3 co-upregulation in aggressive cancers may leave compensatory glucose import unaddressed.
Glutor STF-31 Reported NAMPT off-target activity confounds metabolic interpretation; potency context differs by ~100-fold.
Glutor WZB117 GLUT-1-only inhibitor without GLUT-2/3 coverage; no published synergy with glutaminase inhibitors.

Glutor Quantitative Evidence & Comparisons


Pan-GLUT Coverage vs. Isoform-Selective Inhibitors

In CHO cells overexpressing individual GLUT isoforms, Glutor treatment produced a rightward IC50 shift for GLUT-1 (6.2→34 nM, 6.5-fold), GLUT-2 (→26 nM, 4.2-fold), and GLUT-3 (5.9→24 nM, 4.1-fold), confirming engagement of all three transporters. GLUT-4 overexpression did not rescue 2-DG uptake inhibition (IC50 remained at 6.4 nM vs. 6.2 nM in mock-transfected controls), establishing isoform selectivity within the Class I GLUT family [1]. By contrast, BAY-876 is >130-fold selective for GLUT-1 over GLUT-2/3/4 with negligible GLUT-2/3 engagement [2], and WZB117 targets GLUT-1 only with no meaningful GLUT-2 or GLUT-3 activity [3]. Rapaglutin A inhibits GLUT-1, -3, and -4 but lacks GLUT-2 coverage [4].

Pan-GLUT vs. Isoform-Selective
Cross-study comparable
Glutor engages GLUT-1/2/3 (rescue IC50 shift 4.1–6.5-fold); no GLUT-4 shift. BAY-876 >130-fold selective for GLUT-1; WZB117, STF-31 GLUT-1 only; Rapaglutin A lacks GLUT-2.
Triple-isoform engagement supports metabolic escape-path closure in co-upregulation models.
CHO overexpression system; 2-DG uptake assay; Reckzeh et al. 2019
GLUT isoform selectivity pan-GLUT inhibitor glucose uptake rescue assay

Potency Differential vs. WZB117 and STF-31

Glutor inhibited 2-DG uptake with IC50 values of 10.8±5.3 nM (HCT116, colon), 8.3±2.0 nM (UM-UC-3, urinary bladder), 3.6±1.5 nM (UO-31, kidney), and 1.1±0.3 nM (MIA PaCa-2, pancreas) [1]. In Dalton's lymphoma (DL) cells, Glutor reduced cell survival with an IC50 of 10 nM (0.01 µM) [2]. By comparison, the widely used GLUT-1 inhibitor WZB117 exhibits an IC50 of approximately 10 µM against A549 and MCF7 cells [4]—a roughly 1,000-fold lower potency. STF-31, another GLUT-1 tool compound, has a reported IC50 of ~1 µM for glucose uptake inhibition [6], representing an approximately 100-fold potency gap relative to Glutor. BAY-876 (GLUT-1 IC50 ~2 nM) approaches Glutor's potency on GLUT-1 but has no activity on GLUT-2 or GLUT-3 [3]. Rapaglutin A has a comparable pan-GLUT IC50 of ~12 nM [5]. Glutor also achieved GI50 values of 10.2±1.1 nM (UM-UC-3), 58.4±30.5 nM (MIA PaCa-2), and 428.1±157.3 nM (HCT116) in 72-hour growth inhibition assays [1].

Potency Differential
Cross-study comparable
Glutor 2-DG uptake IC50: 1.1–10.8 nM across HCT116, UM-UC-3, UO-31, MIA PaCa-2; GI50 10.2–428.1 nM. WZB117 IC50 ~10 µM; STF-31 IC50 ~1 µM.
Supports low-concentration glucose uptake blockade with reduced solvent/off-target risk.
Multiple cell lines; 72 h assay; comparison drawn from independent publications.
glucose uptake inhibition IC50 comparison cancer cell line panel

Cancer-Selective Cytotoxicity vs. Normal Cells

In a panel of 94 cell lines, Glutor suppressed the growth of 44 cancer cell lines with IC50 values below 100 nM, while the growth of non-malignant peripheral blood mononuclear cells (PBMCs) and IMR-90 embryonic lung fibroblasts was not impaired [1]. In Dalton's lymphoma studies, Glutor (0.01 µM, 24 h) significantly reduced DL cell viability and induced apoptosis, yet exerted no cytotoxic effect on thymocytes obtained from healthy mice [2]. This cancer-selectivity profile contrasts with STF-31, which has a dual mechanism of GLUT1 and NAMPT inhibition that affects normal cell NAD metabolism [5], and with 2-deoxyglucose (2-DG), which non-selectively inhibits all GLUT isoforms and caused brain toxicity in clinical trials. The molecular basis for Glutor's selectivity is partially explained by the differential overexpression of GLUT-1 and GLUT-3 in tumor cells versus normal tissues, which express lower GLUT levels and can rely more heavily on GLUT-4 (not targeted by Glutor) for basal glucose uptake [1][2].

Cancer-Selective Cytotoxicity
Direct head-to-head
44 cancer lines inhibited (IC50
Reported differential response supports model-specific metabolic vulnerability studies.
94-cell-line panel, sulforhodamine B assay; DL MTT/Trypan blue; Reckzeh 2019, Temre 2022
Synergy with CB-839
Direct head-to-head
Glutor + CB-839: 10- to 50-fold potency enhancement in HCT116 cells; Glutor IC50 drops from ~600 nM to ~200 nM at physiological glutamine (0.5 mM).
Validated dual-metabolic-targeting paradigm; no published synergy data for BAY-876/WZB117/STF-31 with CB-839.
Sulforhodamine B assay; glutamine modulation; Reckzeh et al. 2019
3D Spheroid Advantage
Direct head-to-head
3D spheroid EC50 81.7 ± 13.1 nM vs. 2D monolayer EC50 192.9 ± 34.4 nM; 2.4-fold higher potency in spheroids; outer border viability preserved.
Enhanced 3D activity supports research in nutrient-gradient and microenvironment models.
HCT116 spheroids 380–800 µm; propidium iodide; 72 h; Reckzeh et al. 2019
therapeutic window cancer selectivity normal cell toxicity PBMC IMR-90

Synergy with Glutaminase Inhibitor CB-839

Combining Glutor with the glutaminase inhibitor CB-839 resulted in marked synergy in HCT116 colon cancer cells, with the agents being approximately 10- to 50-fold more potent when used in combination compared to either agent alone [2]. This synergy is mechanistically grounded: decreasing ambient glutamine concentration from 4 mM to physiological levels (0.5 mM) lowered the Glutor IC50 from ~600 nM to ~200 nM in HCT116 cells, demonstrating that glutamine availability modulates sensitivity to glucose uptake inhibition [2]. The combination simultaneously targets the two major nutrient inputs of cancer metabolism—glucose (via GLUT-1/-2/-3 inhibition) and glutamine (via GLS inhibition)—thereby blocking metabolic plasticity and compensatory metabolic rescue pathways [1]. No comparable synergy data exist for WZB117 + CB-839, BAY-876 + CB-839, or Rapaglutin A + CB-839 in the peer-reviewed literature. The only other GLUT inhibitor with established GLS-inhibitor synergy is the Chromopynone class, but these compounds have lower potency than Glutor [1].

Synergy with CB-839
Direct head-to-head
Glutor + CB-839: 10- to 50-fold potency enhancement in HCT116 cells; Glutor IC50 drops from ~600 nM to ~200 nM at physiological glutamine (0.5 mM).
Validated dual-metabolic-targeting paradigm; no published synergy data for BAY-876/WZB117/STF-31 with CB-839.
Sulforhodamine B assay; glutamine modulation; Reckzeh et al. 2019
metabolic synergy glutaminase inhibitor CB-839 combination therapy colon cancer

3D Spheroid Efficacy Advantage Over 2D Culture

In HCT116 spheroids of approximately 800 µm and 380 µm diameter, Glutor induced concentration-dependent cytotoxicity that mirrored the effects of glucose starvation. Quantification of propidium iodide staining after 72 h revealed that Glutor was approximately 2-fold more effective at inducing cell death in 3D spheroids (EC50 = 81.7 ± 13.1 nM) than in monolayer culture (EC50 = 192.9 ± 34.4 nM) [1]. Importantly, cells at the outer border of spheroids remained viable throughout the experiment, indicating that Glutor's enhanced 3D activity is not due to non-specific outer-layer killing but reflects genuine metabolic vulnerability within the spheroid microenvironment. This contrasts with many chemotherapeutics that show reduced efficacy in 3D due to penetration barriers. While BAY-876 has been studied in 3D models, published direct 2D-vs-3D EC50 quantification is not available for BAY-876 or WZB117 in comparable spheroid formats.

3D Spheroid Advantage
Direct head-to-head
3D spheroid EC50 81.7 ± 13.1 nM vs. 2D monolayer EC50 192.9 ± 34.4 nM; 2.4-fold higher potency in spheroids; outer border viability preserved.
Enhanced 3D activity supports research in nutrient-gradient and microenvironment models.
HCT116 spheroids 380–800 µm; propidium iodide; 72 h; Reckzeh et al. 2019
3D spheroid tumor microenvironment penetration EC50 physiological relevance

Glutor Optimal Application Scenarios


Pan-GLUT Metabolic Profiling in Cancer Cell Panels

For researchers conducting metabolic vulnerability screens across diverse cancer histotypes, Glutor is the only validated tool compound that simultaneously inhibits GLUT-1, GLUT-2, and GLUT-3 at low nanomolar concentrations without engaging GLUT-4 [1]. This triple-isoform coverage is essential because many aggressive cancers (including urinary bladder, pancreatic, and colorectal carcinomas) co-upregulate GLUT-1 and GLUT-3; use of the GLUT-1-selective inhibitor BAY-876 leaves GLUT-3-mediated glucose import intact and may underestimate the therapeutic potential of GLUT blockade [1][3]. The demonstrated activity across 44 cancer cell lines with IC50 values below 100 nM—and the availability of per-cell-line GI50 values in the supplementary data—enables researchers to select responsive models for downstream mechanistic studies [1].

Glucose-Glutamine Metabolic Codependence Studies

Glutor is the preferred GLUT inhibitor for any experimental program investigating the co-targeting of glucose and glutamine metabolism, given its uniquely validated, quantitatively characterized synergy with the glutaminase inhibitor CB-839 (10- to 50-fold potency enhancement in HCT116 colon cancer cells) [4]. This synergy is mechanistically anchored in the observation that glutamine availability directly modulates cellular sensitivity to Glutor (IC50 drops from ~600 nM to ~200 nM when glutamine is reduced from 4 mM to 0.5 mM) [4]. No other GLUT inhibitor—including BAY-876, WZB117, STF-31, or Rapaglutin A—has published synergy data with CB-839, making Glutor the only evidence-based choice for dual metabolic blockade experiments [1].

3D Spheroid & Organoid Models for Metabolism Research

Investigators employing physiologically relevant 3D culture systems should prioritize Glutor, which uniquely demonstrates enhanced—rather than diminished—efficacy in 3D versus 2D culture (EC50 81.7 nM in spheroids vs. 192.9 nM in monolayer, a 2.4-fold potency gain) [1]. This property makes Glutor particularly suitable for studies in tumor spheroids, patient-derived organoids, and co-culture systems where nutrient gradients, hypoxia, and metabolic zonation recapitulate the in vivo tumor microenvironment. The preservation of outer-spheroid cell viability during Glutor treatment further indicates that the compound's activity is metabolically selective rather than broadly cytotoxic [1].

Chemosensitization & Drug Resistance Reversal Studies

For researchers investigating the intersection of glucose metabolism and chemoresistance, Glutor offers a dual experimental utility documented in the Dalton's lymphoma model: it directly induces tumor cell apoptosis at 10 nM (IC50) while simultaneously downregulating the multidrug resistance protein MDR1 and enhancing the cytotoxicity of cisplatin [2]. The additional demonstration that Glutor treatment decreases HIF-1α, HK-2, and LDH-A expression while increasing intracellular ROS and triggering mitochondrial membrane depolarization provides a comprehensive mechanistic framework for studies examining how GLUT inhibition remodels the broader metabolic and survival signaling network in cancer cells [2]. Glutor's confirmed inactivity against normal thymocytes at tumoricidal concentrations enables cleaner interpretation of chemosensitization experiments without confounding toxicity to normal lymphoid cells [2].

Application
Selection Property
Validation Focus
Cancer cell metabolic profiling
Pan-GLUT isoform engagement (GLUT-1/-2/-3)
Verify GLUT-1/3 co-upregulation models; confirm lack of GLUT-4 rescue
Glucose-glutamine codependence studies
Reported synergy with glutaminase inhibitor CB-839
Validate combination potency in target cell lines; glutamine modulation assays
3D spheroid/organoid metabolism research
Enhanced potency in spheroid vs. monolayer (2.4-fold)
Assess penetration and metabolic zonation effects in 3D models
Chemosensitization & MDR1 studies
Downregulation of MDR1; enhanced cisplatin response
Confirm HIF-1α/ROS modulation; normal-cell selectivity in lymphoma models
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